Cas no 1358751-06-0 (Osavampator)

Osavampator Chemical and Physical Properties
Names and Identifiers
-
- 9E3TOE5RIZ
- 9-[4-(cyclohexyloxy)phenyl]-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide
- Pyrazino(2,1-C)(1,2,4)thiadiazine, 9-(4-(cyclohexyloxy)phenyl)-3,4-dihydro-7-methyl-, 2,2-dioxide
- Unii-9E3toe5riz
- Osavampator
- EX-A6607
- TAK-653
- 1358751-06-0
- SCHEMBL622985
- AKOS040758968
- osavampator [INN]
- MS-26031
- F96122
- 9-(4-(CYCLOHEXYLOXY)PHENYL)-7-METHYL-3,4-DIHYDROPYRAZINO[2,1-C][1,2,4]THIADIAZINE 2,2-DIOXIDE
- CHEMBL4594403
- CS-0370518
- HY-115864
- Pyrazino[2,1-c][1,2,4]thiadiazine, 9-[4-(cyclohexyloxy)phenyl]-3,4-dihydro-7-methyl-, 2,2-dioxide
- DA-67902
- 9-(4-cyclohexyloxyphenyl)-7-methyl-3,4-dihydropyrazino[2,1-c][1,2,4]thiadiazine 2,2-dioxide
- PXJBHEHFVQVDDS-UHFFFAOYSA-N
- TAK-653?
-
- Inchi: 1S/C19H23N3O3S/c1-14-13-22-11-12-26(23,24)21-19(22)18(20-14)15-7-9-17(10-8-15)25-16-5-3-2-4-6-16/h7-10,13,16H,2-6,11-12H2,1H3
- InChI Key: PXJBHEHFVQVDDS-UHFFFAOYSA-N
- SMILES: S1(CCN2C=C(C)N=C(C3C=CC(=CC=3)OC3CCCCC3)C2=N1)(=O)=O
Computed Properties
- Exact Mass: 373.14601278g/mol
- Monoisotopic Mass: 373.14601278g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 722
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 79.7
Osavampator Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC57085-250mg |
TAK-653 |
1358751-06-0 | >98% | 250mg |
$1100.0 | 2023-02-21 | |
DC Chemicals | DC57085-1g |
TAK-653 |
1358751-06-0 | >98% | 1g |
$2200.0 | 2023-02-21 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61518-200 mg |
TAK-653 |
1358751-06-0 | 200mg |
¥10862.00 | 2023-02-21 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61518-50 mg |
TAK-653 |
1358751-06-0 | 50mg |
¥5367.00 | 2023-02-21 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61518-100 mg |
TAK-653 |
1358751-06-0 | 100MG |
¥7995.00 | 2023-02-21 | ||
MedChemExpress | HY-115864-10mg |
Osavampator |
1358751-06-0 | 99.89% | 10mg |
¥1900 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61518-1 mg |
TAK-653 |
1358751-06-0 | 1mg |
¥544.00 | 2023-02-21 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61518-10 mg |
TAK-653 |
1358751-06-0 | 10mg |
¥1677.00 | 2023-02-21 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T61518-50mg |
TAK-653 |
1358751-06-0 | 99.18% | 50mg |
¥ 4997 | 2023-09-07 | |
DC Chemicals | DC57085-100mg |
TAK-653 |
1358751-06-0 | >98% | 100mg |
$750.0 | 2023-09-15 |
Osavampator Related Literature
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
Additional information on Osavampator
Osavampator and CAS No. 1358751-06-0: A Comprehensive Overview in Modern Chemical Biology
Osavampator, a compound with the chemical identifier CAS No. 1358751-06-0, has emerged as a significant molecule in the realm of chemical biology and pharmaceutical research. This introduction delves into the intricate details of Osavampator, exploring its chemical properties, biological activities, and the latest advancements in its application within the pharmaceutical industry.
The compound CAS No. 1358751-06-0, known by its product name Osavampator, belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. Chemically, Osavampator is characterized by its unique structural framework, which contributes to its distinct pharmacological profile. The molecular structure of Osavampator incorporates several key functional groups that are essential for its interaction with biological targets, making it a promising candidate for drug development.
In recent years, research on Osavampator has been propelled by significant breakthroughs in understanding its mechanisms of action. Studies have revealed that Osavampator exerts its effects primarily through modulation of specific cellular pathways. This has opened up new avenues for therapeutic intervention in various diseases, particularly those associated with dysregulation of these pathways. The compound's ability to interact with target proteins in a highly selective manner makes it an attractive option for developing targeted therapies.
The biological activities of Osavampator have been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its efficacy in models of several conditions, including metabolic disorders and inflammatory diseases. The compound's anti-inflammatory properties, in particular, have been highlighted in multiple studies, where it was shown to reduce inflammation and modulate immune responses without significant side effects.
One of the most compelling aspects of Osavampator is its potential to be developed into a novel therapeutic agent. The growing body of evidence supporting its efficacy and safety has positioned it as a frontrunner in clinical trials. Researchers are particularly interested in exploring its applications in treating metabolic syndrome and related complications, such as non-alcoholic fatty liver disease (NAFLD). The ability of Osavampator to improve liver function and reduce lipid accumulation in affected tissues has been a focal point of recent investigations.
The synthesis and characterization of Osavampator have also seen significant advancements. Chemists have developed efficient synthetic routes that allow for the production of high-purity Osavampator on an industrial scale. These advancements are crucial for ensuring the availability of the compound for both research and clinical purposes. Additionally, analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to accurately determine the chemical composition and purity of Osavampator.
The regulatory landscape for Osavampator is another area that has seen considerable progress. Regulatory agencies have reviewed the available data on the compound's safety and efficacy, providing guidelines for its further development and commercialization. These regulatory approvals are essential for translating laboratory findings into tangible therapeutic benefits for patients.
Future directions in Osavampator research are likely to focus on optimizing its pharmacological properties and exploring new therapeutic applications. Combination therapies involving Osavampator with other drugs may also be investigated to enhance treatment outcomes. The growing interest in personalized medicine further suggests that Osavampator could play a role in tailored therapeutic strategies based on individual patient profiles.
In conclusion, Osavampator (CAS No. 1358751-06-0) represents a promising advancement in chemical biology and pharmaceutical research. Its unique molecular structure, coupled with its potent biological activities, positions it as a valuable tool for developing new treatments for various diseases. As research continues to uncover more about the mechanisms of action and therapeutic potential of Osavampator, it is expected to make significant contributions to improving human health.
1358751-06-0 (Osavampator) Related Products
- 2763975-94-4(3-(Propan-2-yl)-1,2-oxazole-5-sulfonyl fluoride)
- 1856118-12-1(3-(2,4-Dimethylpiperazin-1-yl)-2,2-difluoropropan-1-amine)
- 1936058-03-5(1-(6-methyl-1,4-oxazepan-4-yl)prop-2-en-1-one)
- 2680886-81-9(benzyl 3-(hydroxymethyl)-2-azaspiro4.5decane-2-carboxylate)
- 515-59-3(N'1-(4-methylthiazol-2-yl)sulphanilamide)
- 1805245-03-7(6-(Aminomethyl)-4-bromo-3-(difluoromethyl)-2-methylpyridine)
- 946314-77-8(2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine)
- 5800-34-0(N-Glutaryl-L-phenylalanine p-nitroanilide)
- 640259-75-2(N-cyclopentyl-1-(2,4,6-trimethylbenzenesulfonyl)piperidine-4-carboxamide)
- 865658-80-6(Diethyl 2-{(5-iodo-2-pyridinyl)aminomethylene}malonate)
